molecular formula C10H10ClF2NO2 B6224914 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 2768326-19-6

5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No. B6224914
CAS RN: 2768326-19-6
M. Wt: 249.6
InChI Key:
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Description

5,7-Difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (5,7-Difluoro-THIQ-HCl) is an organic compound that has recently been gaining attention in the scientific field due to its unique properties and potential applications. 5,7-Difluoro-THIQ-HCl is a derivative of tetrahydroisoquinoline, a heterocyclic compound containing both a cyclic and an aromatic ring structure. The addition of two fluorine atoms to the THIQ ring structure gives 5,7-Difluoro-THIQ-HCl its unique properties, which make it an interesting compound for scientific research. In

Mechanism of Action

The mechanism of action of 5,7-Difluoro-THIQ-HCl is still being studied, but it is believed to involve the formation of a coordination complex between the fluorine atoms and a metal center. This coordination complex is believed to be responsible for the catalytic activity of 5,7-Difluoro-THIQ-HCl in a variety of reactions. In addition, the fluorine atoms are believed to interact with the substrate in a way that increases the reactivity of the substrate, allowing for the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-Difluoro-THIQ-HCl are still being studied, but it is believed to have a variety of beneficial effects. It has been shown to have anti-inflammatory and antioxidant properties, and has been used in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular disease. In addition, 5,7-Difluoro-THIQ-HCl has been shown to have anti-bacterial properties and has been used as a potential treatment for infections.

Advantages and Limitations for Lab Experiments

5,7-Difluoro-THIQ-HCl has several advantages and limitations for lab experiments. One of the major advantages is its low toxicity, which makes it suitable for use in a variety of laboratory settings. In addition, 5,7-Difluoro-THIQ-HCl is relatively inexpensive and easy to synthesize, making it an attractive choice for a variety of research applications. On the other hand, 5,7-Difluoro-THIQ-HCl is a relatively new compound and its exact mechanism of action is still being studied. This means that there are still some unknowns when it comes to using 5,7-Difluoro-THIQ-HCl in laboratory experiments.

Future Directions

5,7-Difluoro-THIQ-HCl is an exciting and promising compound with potential applications in a variety of scientific research fields. In the future, it is likely that 5,7-Difluoro-THIQ-HCl will be used in the development of new catalysts and reagents for organic synthesis, as well as in the development of new drugs and treatments for various diseases. In addition, 5,7-Difluoro-THIQ-HCl may be used in the development of new polymers and materials with unique properties. Finally, 5,7-Difluoro-THIQ-HCl may be used in the development of new sensors and imaging technologies, as well as in the development of new analytical methods for the characterization of organic compounds.

Synthesis Methods

5,7-Difluoro-THIQ-HCl can be synthesized from commercially available starting materials, such as 1,2,3,4-tetrahydroisoquinoline and fluorine gas. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is catalyzed by palladium chloride or palladium acetate. The reaction proceeds in two steps, with the first step involving the addition of fluorine gas to the THIQ ring structure. This reaction is exothermic and produces the desired 5,7-difluorinated THIQ product. The second step involves the addition of hydrochloric acid to the reaction mixture, which converts the 5,7-difluorinated THIQ product into 5,7-Difluoro-THIQ-HCl.

Scientific Research Applications

5,7-Difluoro-THIQ-HCl has been used in a variety of scientific research applications, including as a ligand for metal-catalyzed cross-coupling reactions, as a catalyst for the synthesis of polymers, and as a reagent for the synthesis of organic compounds. In addition, 5,7-Difluoro-THIQ-HCl has been used in the development of new catalysts for the synthesis of pharmaceuticals and other organic compounds. The unique properties of 5,7-Difluoro-THIQ-HCl make it an attractive choice for a variety of scientific research applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves the synthesis of the tetrahydroisoquinoline ring system followed by the introduction of the carboxylic acid and fluorine substituents.", "Starting Materials": [ "2,4-difluorobenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "acetic acid", "sulfuric acid", "sodium hydroxide", "chloroacetic acid", "thionyl chloride", "sodium bicarbonate", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2,4-difluoro-1-phenylethanone by condensation of 2,4-difluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid.", "Step 2: Reduction of 2,4-difluoro-1-phenylethanone to 2,4-difluoro-1-phenylethanol using sodium borohydride in ethanol.", "Step 3: Cyclization of 2,4-difluoro-1-phenylethanol to 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline using sulfuric acid as a catalyst.", "Step 4: Introduction of the carboxylic acid group by reaction of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline with chloroacetic acid and thionyl chloride to form 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid chloride.", "Step 5: Hydrolysis of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid chloride using sodium bicarbonate to form 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.", "Step 6: Formation of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride by reaction of 5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with hydrochloric acid." ] }

CAS RN

2768326-19-6

Product Name

5,7-difluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Molecular Formula

C10H10ClF2NO2

Molecular Weight

249.6

Purity

95

Origin of Product

United States

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